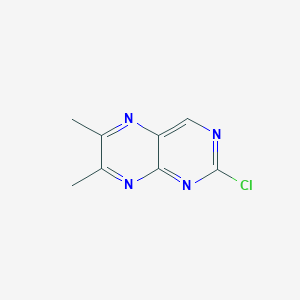
2-Chloro-6,7-dimethylpteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6,7-dimethylpteridine is a heterocyclic compound belonging to the pteridine family Pteridines are nitrogen-containing aromatic compounds that play significant roles in various biological processes The structure of this compound consists of a pteridine ring substituted with chlorine at the 2-position and methyl groups at the 6 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dimethylpteridine typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to form an amine. Subsequent chlorination and methylation steps yield the desired compound. The reaction conditions often involve the use of strong acids, reducing agents, and chlorinating agents under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 2-Chloro-6,7-dimethylpteridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted pteridines, which can have different functional groups attached to the pteridine ring, enhancing their chemical and biological properties.
科学的研究の応用
2-Chloro-6,7-dimethylpteridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-6,7-dimethylpteridine involves its interaction with specific molecular targets. The chlorine and methyl groups on the pteridine ring influence its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial in its potential therapeutic applications, where it can modulate biological pathways involved in disease processes.
類似化合物との比較
2,4-Diamino-6,7-dimethylpteridine: A derivative with amino groups at the 2 and 4 positions.
6,7-Dimethylpteridine: A simpler compound without the chlorine substitution.
2-Chloro-4,6,7-trimethylpteridine: A more substituted derivative with an additional methyl group.
Uniqueness: 2-Chloro-6,7-dimethylpteridine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the methyl groups increase its lipophilicity, potentially improving its bioavailability in medicinal applications.
特性
分子式 |
C8H7ClN4 |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
2-chloro-6,7-dimethylpteridine |
InChI |
InChI=1S/C8H7ClN4/c1-4-5(2)12-7-6(11-4)3-10-8(9)13-7/h3H,1-2H3 |
InChIキー |
CTNCAAVLJSLUMM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CN=C(N=C2N=C1C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



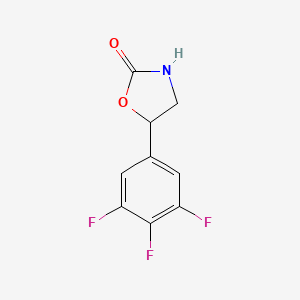
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)

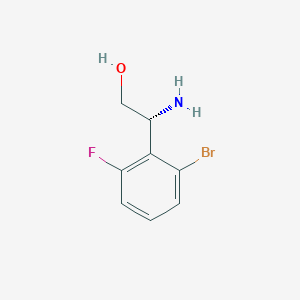
![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)
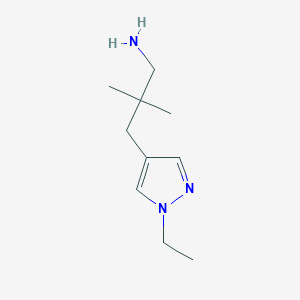
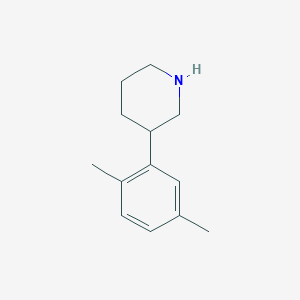
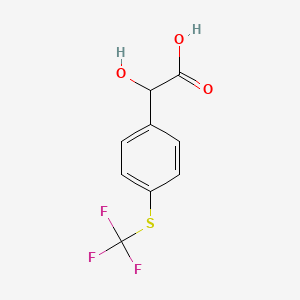
![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)
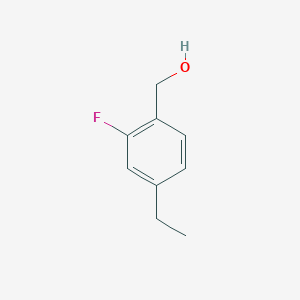
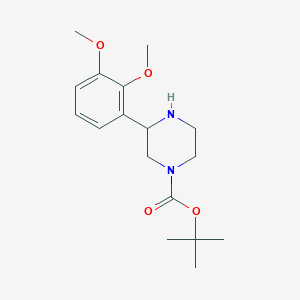
![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)
